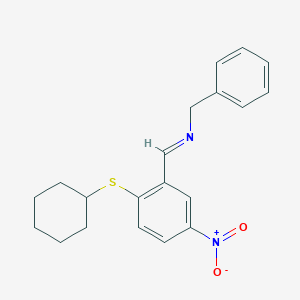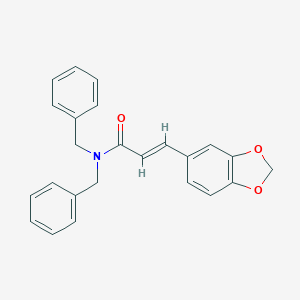
N-(2,5-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide, also known as DFP-10825, is a novel small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is synthesized through a unique method that involves the reaction of 2-chloro-N-(2,5-difluorophenyl)acetamide with 2-mercaptopyridine. In
Scientific Research Applications
Corrosion Inhibition
- Study 1: Research on 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives demonstrated their effectiveness in corrosion prevention, tested with steel in acidic and mineral oil mediums. These compounds showed promising inhibition efficiencies, particularly at 50 ppm concentration in acidic medium (Yıldırım & Cetin, 2008).
Antimicrobial Activity
- Study 2: N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide compounds were synthesized and exhibited in vitro antibacterial and anti-fungal activity, highlighting their potential in antimicrobial applications (Mahyavanshi et al., 2017).
Anticancer Properties
- Study 3: A study on novel 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol showed cytotoxicity on PANC-1, HepG2, and MCF7 cell lines, indicating their potential in cancer treatment (Vinayak et al., 2014).
Synthetic Chemistry
- Study 4: Research on N-difluoromethyl-2-pyridone derivatives using N-(Pyridin-2-yl)acetamide derivatives as precursors demonstrated a novel one-pot synthesis method. This research contributes to advancements in synthetic organic chemistry (Ando et al., 2006).
Intramolecular Cyclization
- Study 5: The reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with various compounds led to the formation of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, further converted into pyridin-2(1H)-ones. This research is significant for understanding cyclization reactions in organic chemistry (Savchenko et al., 2020).
properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2OS/c14-9-4-5-10(15)11(7-9)17-12(18)8-19-13-3-1-2-6-16-13/h1-7H,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXJUOJRIZSSSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

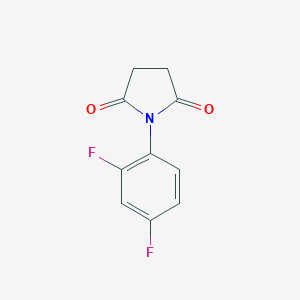
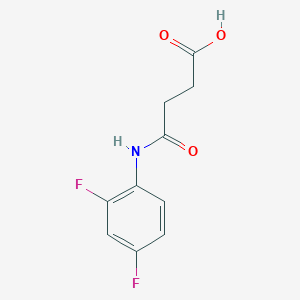
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]pyridinium](/img/structure/B371360.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B371361.png)
![3-Benzyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B371362.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B371364.png)
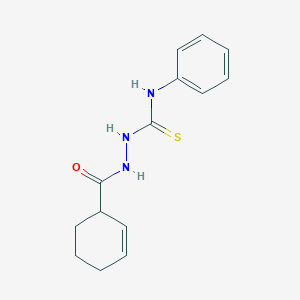
![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B371367.png)
![N'-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-{3-nitroanilino}acetohydrazide](/img/structure/B371368.png)
